molecular formula C17H22N4S B294160 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294160
M. Wt: 314.5 g/mol
InChI Key: LGKCKBMXZLFDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This leads to the disruption of cellular signaling pathways and ultimately results in the death of cancer cells or microbial pathogens.
Biochemical and Physiological Effects:
Studies have shown that 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial pathogens. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target proteins and enzymes, which makes it an effective tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects on healthy cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new drugs and therapeutic agents based on the structure of this compound. Another area of research is the optimization of the synthesis method to improve the purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has shown significant potential in various fields of scientific research. The compound has several biochemical and physiological effects and has been studied extensively for its potential use in the treatment of cancer, microbial infections, and inflammation. While there are limitations to using this compound in lab experiments, the high potency and selectivity make it an effective tool for studying various cellular processes. There are several future directions for the study of this compound, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-tert-butylphenyl hydrazine with 2-cyano-3-(4-tert-butylphenyl)acrylic acid in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with thiourea to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-Tert-butyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer, microbial infections, and inflammation. It has also been studied for its potential use in the development of new drugs and therapeutic agents.

properties

Molecular Formula

C17H22N4S

Molecular Weight

314.5 g/mol

IUPAC Name

3-tert-butyl-6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H22N4S/c1-16(2,3)12-9-7-11(8-10-12)13-20-21-14(17(4,5)6)18-19-15(21)22-13/h7-10H,1-6H3

InChI Key

LGKCKBMXZLFDFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C)(C)C

Origin of Product

United States

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